2,3-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
Description
This compound is a hydrazone derivative synthesized by the condensation of 2,3-dimethoxybenzaldehyde with a pyrimidinyl hydrazide moiety (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl). Hydrazones are widely studied for their applications in medicinal chemistry, particularly as antimicrobial, antifungal, and anticancer agents due to their ability to chelate metal ions and interact with biological targets .
Properties
IUPAC Name |
2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-7-15-14(17-13(9)19)18-16-8-10-5-4-6-11(20-2)12(10)21-3/h4-8H,1-3H3,(H2,15,17,18,19)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGHQKIIYGSSDY-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321450 | |
| Record name | 2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301304-50-7 | |
| Record name | 2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3-Dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential applications in medicine.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction of 2,3-dimethoxybenzaldehyde with a hydrazone derivative. The resulting structure features a hydrazone linkage, which is critical for its biological activity.
Structural Formula
Antioxidant Activity
Research indicates that compounds similar to 2,3-dimethoxybenzaldehyde hydrazones exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which may be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Studies have demonstrated that hydrazone derivatives possess antibacterial and antifungal activities. For instance, a series of hydrazide-hydrazones were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing selective inhibition against certain strains .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, with some derivatives reducing edema in animal models significantly compared to standard anti-inflammatory drugs like indomethacin . This suggests that 2,3-dimethoxybenzaldehyde hydrazone could be explored further for therapeutic applications in inflammatory conditions.
Anticancer Properties
Preliminary studies indicate that hydrazone derivatives can exhibit anticancer activity. For example, certain analogs have been tested against breast cancer cell lines (MCF-7), showing varying degrees of inhibition of cell proliferation . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Table 1: Biological Activities of 2,3-Dimethoxybenzaldehyde Hydrazone Derivatives
| Activity Type | Assessed Compounds | Results |
|---|---|---|
| Antioxidant | Various analogs | Significant free radical scavenging |
| Antimicrobial | Hydrazones | Inhibition of S. aureus and E. coli |
| Anti-inflammatory | Selected derivatives | 72% - 89% reduction in edema |
| Anticancer | MCF-7 cell line | Up to 68% inhibition of cell growth |
Case Study: Antioxidant Mechanism
In a study examining the antioxidant effects of idebenone (a related compound), it was found that it could effectively scavenge various free radicals and prevent lipid peroxidation at concentrations achievable in clinical settings. This highlights the potential for similar mechanisms in 2,3-dimethoxybenzaldehyde hydrazones .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity and interaction mechanisms of these compounds with target proteins involved in various biological pathways. Such studies are crucial for elucidating the pharmacological profiles of these compounds .
Chemical Reactions Analysis
Condensation Reactions
The compound’s aldehyde group participates in nucleophilic condensation with hydrazines, forming stable hydrazones. This reaction typically occurs under acidic catalysis (e.g., acetic acid) in ethanol or methanol at reflux (60–80°C) . For example:
Key Conditions :
Metal Complexation
The hydrazone’s –NHN=CH group acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are pH-dependent and exhibit distinct spectrophotometric properties .
Table 1: Metal Complexation Profiles
| Metal Ion | Optimal pH | Complex Color | λₘₐₓ (nm) | Detection Range |
|---|---|---|---|---|
| Ni(II) | 5.5–7.5 | Green | 440 | 0.117–2.64 ppm |
| Cu(II) | 4.0–6.0 | Yellow-Brown | 390 | 0.2–5.0 ppm |
| Fe(III) | 2.0–3.5 | Red-Brown | 520 | 0.5–7.8 ppm |
Data adapted from analogous hydrazones in .
Cyclization Reactions
Under thermal or acidic conditions, the hydrazone undergoes cyclization to form nitrogen-containing heterocycles. For instance, heating in DMF at 120°C facilitates pyrimidine ring expansion:
Key Observations :
-
Cyclization yields: 60–75%.
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Products show enhanced π-π stacking due to aromatic systems.
Tautomerism and Proton Transfer
The hydrazone exists in keto-enol tautomeric equilibrium, influenced by solvent polarity and pH :
Impact on Reactivity :
-
Enol form dominates in polar aprotic solvents (e.g., DMSO), enhancing nucleophilicity .
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Keto form stabilizes in aqueous acidic conditions, favoring electrophilic substitution .
Oxidation and Reduction
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Oxidation : Treating with KMnO₄ in acidic medium cleaves the hydrazone bond, yielding 2,3-dimethoxybenzoic acid and 5-methyl-6-oxo-1,6-dihydropyrimidine.
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Reduction : NaBH₄ reduces the C=N bond to C–N, generating a secondary amine derivative .
Biological Activity-Linked Reactivity
The hydrazone’s –NHN=CH group interacts with biological targets via:
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Hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
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Chelation of intracellular metal ions (e.g., Fe³⁺ in cytochrome P450 inhibition) .
Table 2: Structure-Activity Relationships
| Modification Site | Observed Effect on Bioactivity | Reference |
|---|---|---|
| Methoxy (-OCH₃) groups | ↑ Lipophilicity, ↑ antimicrobial activity | |
| Pyrimidinyl ring | ↑ π-Stacking, ↑ DNA intercalation |
Comparison with Similar Compounds
Substituent Effects on the Benzaldehyde Core
2,3-Diethoxybenzaldehyde Derivatives
- Structural Difference : Replaces methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups.
- Impact : Ethoxy groups increase lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. This substitution alters pharmacokinetic properties, as seen in comparative antimicrobial studies where ethoxy derivatives showed prolonged activity but lower aqueous stability .
2,5-Dimethoxybenzaldehyde Derivatives
- Structural Difference : Methoxy groups at the 2- and 5-positions instead of 2- and 3-positions.
- Impact : The shifted substitution pattern modifies electronic density distribution, reducing resonance stabilization. This leads to weaker antifungal activity compared to 2,3-dimethoxy analogs, as observed in Candida albicans inhibition assays .
Comparison with Thiosemicarbazones
Thiosemicarbazones (e.g., derivatives synthesized in ) differ by replacing the hydrazide moiety with a thiosemicarbazide group (-NH-CS-NH₂).
- Reactivity : Thiosemicarbazones exhibit higher metal-chelation capacity due to the sulfur atom, making them potent enzyme inhibitors.
- Biological Activity : While thiosemicarbazones show stronger antiproliferative effects in cancer cell lines, hydrazones like the target compound often display better selectivity toward fungal pathogens .
Pyrimidine-Fused Heterocycles
Compounds such as 3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b) () share a pyrimidine backbone but incorporate fused thiazole or quinazoline rings.
- Synthetic Routes : Unlike the target hydrazone, these compounds require multi-step cyclization with chloroacetic acid and aromatic aldehydes under acidic conditions .
- Bioactivity: Thiazolo-pyrimidines exhibit notable cytotoxicity (e.g., compound 11b: IC₅₀ = 12 µM against MCF-7 cells), whereas hydrazones are more tailored for antifungal applications due to their simpler structure and lower molecular weight .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Highlights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
